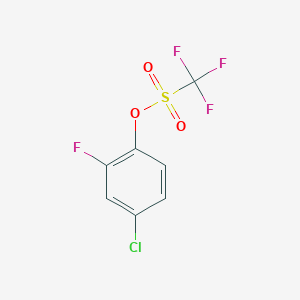

4-Chloro-2-fluorophenyl trifluoromethanesulfonate

Vue d'ensemble

Description

4-Chloro-2-fluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H3ClF4O3S . It has a molecular weight of 278.61 . This compound is also known by its CAS number, 154267-22-8 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a trifluoromethanesulfonate group . The trifluoromethanesulfonate group is a good leaving group, which makes this compound useful in various chemical reactions.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 266.2±40.0 °C and a predicted density of 1.668±0.06 g/cm3 .Applications De Recherche Scientifique

Electrophilic Fluorination in Organic Synthesis

4-Chloro-2-fluorophenyl trifluoromethanesulfonate is utilized in the electrophilic fluorination of aromatic compounds. This process is significant in organic synthesis, enabling the production of fluoroaromatics under mild conditions. For example, 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis (tetrafluoroborate) in the presence of trifluoromethanesulfonic acid effectively fluorinates a variety of aromatic compounds (Shamma et al., 1999).

Radio-Tracer Synthesis in Medical Research

In medical research, specifically in the development of radio-tracers for imaging, this compound plays a critical role. It has been used in the synthesis of [18F]GBR 13119, a potential radio-tracer for the dopamine uptake system (Haka et al., 1989).

Fuel Cell Applications

This compound is also instrumental in synthesizing sulfonated block copolymers for fuel cell applications. These polymers, which include fluorenyl groups, show promising properties such as high proton conductivity and mechanical stability, making them suitable for use in fuel cells (Bae et al., 2009).

Catalytic Applications in Organic Reactions

Furthermore, this compound derivatives, like scandium trifluoromethanesulfonate, are used as catalysts in organic synthesis. They are particularly effective in acylation reactions and esterification of alcohols, offering a practical approach to various organic transformations (Ishihara et al., 1996).

Synthesis of Fluorinated Sulfonated Poly(Arylene Ether)s

The compound is also pivotal in the synthesis of fluorinated sulfonated poly(arylene ether)s, which are materials with potential applications in membrane technology for fuel cells. These materials exhibit excellent thermal and chemical stability (Kim et al., 2008).

Propriétés

IUPAC Name |

(4-chloro-2-fluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBBSZLGCYFMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)

![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)